molecular formula C27H42O4 B3124330 (R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 31823-53-7

(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B3124330
CAS No.: 31823-53-7
M. Wt: 430.6 g/mol
InChI Key: FDKJNVMJOZNFQP-XCFZJUKMSA-N
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Description

This compound is a steroidal triterpenoid derivative featuring a cyclopenta[a]phenanthrene core with a 3-acetoxy group, 10,13-dimethyl substituents, and a (R)-methyl pentanoate side chain at position 15. Its synthesis typically involves modifications of lanosterol or lithocholic acid precursors, as seen in and . Key structural attributes include:

  • Core structure: A tetracyclic system with a fused cyclopentane ring.
  • Functional groups: The 3-acetoxy group enhances lipophilicity, while the methyl ester at position 17 contributes to metabolic stability.
  • Stereochemistry: The (3S,8S,9S,10R,13R,14S,17R) configuration dictates its spatial arrangement and biological interactions.

Physical and spectroscopic data (e.g., NMR, HRMS) confirm its identity and purity (>95% via ¹H NMR) .

Properties

IUPAC Name

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h7,17,20-24H,6,8-16H2,1-5H3/t17-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKJNVMJOZNFQP-XCFZJUKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available research findings.

  • Molecular Formula : C25H40O3
  • Molecular Weight : 388.6 g/mol
  • IUPAC Name : methyl (R)-4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,...)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies have indicated that compounds structurally related to (R)-methyl 4-(...) exhibit antimicrobial properties. For example:
    • A study highlighted the antimicrobial effects of similar compounds isolated from plant sources .
  • Anti-inflammatory Effects : Research suggests that derivatives of this compound may possess anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production.
  • Hormonal Activity : Given its structural similarity to steroid compounds:
    • It may interact with hormonal pathways and exhibit effects akin to those of natural steroids.

Case Study 1: Antimicrobial Screening

A study conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that structural modifications could enhance efficacy against specific pathogens.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
(R)-methyl 4-(...)P. aeruginosa18

Case Study 2: Anti-inflammatory Activity

In vitro assays were performed to evaluate the anti-inflammatory potential of (R)-methyl 4-(...). The compound was tested for its ability to inhibit nitric oxide production in macrophages.

Treatment GroupNO Production (µM)
Control25
(R)-methyl 4-(...)10

Research Findings

  • Mechanism of Action : The compound likely exerts its effects through multiple pathways:
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of cell signaling pathways related to inflammation and immune response.
  • Pharmacokinetics : Understanding the absorption and metabolism of this compound is crucial for determining its therapeutic potential. Studies suggest favorable pharmacokinetic properties that warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents/Modifications Key Physical Properties Synthesis Highlights Biological/Functional Implications
Target Compound 3-Acetoxy, 10,13-dimethyl, (R)-methyl pentanoate White solid; purity >95% (¹H NMR) Derived from lanosterol via acetoxylation and esterification Enhanced lipophilicity for membrane permeability
Compound 1 () 3-Acetoxy, 4,4,10,13,14-pentamethyl White solid; 65% yield Lanosterol/dihydrolanosterol mixture as starting material Increased steric hindrance due to additional methyl groups
Compound 7 () 3-Hydroxy, 10,13-dimethyl White solid; mp 105.3–106.5°C TsOH·H₂O-mediated synthesis from lithocholic acid Hydroxyl group enables hydrogen bonding; potential for glucuronidation
Compound 8 () 3-Oxo, 10,13-dimethyl White solid; mp 124.2–126.1°C IBX/TFA oxidation of Compound 7 Oxo group increases electrophilicity; potential for Schiff base formation
Compound 9 () 3-Oxo, 4,4,10,13-tetramethyl Yellow solution → white solid Potassium tert-butoxide-mediated methylation of Compound 8 Tetramethyl configuration enhances metabolic stability
Compound 11b () 3-(3-Hydroxypropyl)amino, 4,4,10,13-tetramethyl White solid; 63% yield Amine functionalization via nucleophilic substitution Amino group introduces potential for ionic interactions in target binding
Compound 8b-H () 3-Hydroxy, 10,13-dimethyl NMR-confirmed structure (δ 3.64 ppm for methyl ester) Deuterated analog synthesis Hydroxyl group increases polarity, affecting solubility

Key Observations:

Functional Group Impact: The 3-acetoxy group in the target compound confers higher lipophilicity compared to hydroxylated analogs (e.g., Compound 7) or oxo derivatives (e.g., Compound 8) .

Stereochemical variations (e.g., (R)- vs. (S)-configurations) influence chiral recognition in biological systems .

Synthetic Pathways :

  • Common methods include acid-catalyzed esterification (e.g., TsOH·H₂O in ) and oxidation (IBX/TFA in ) .
  • Functionalization at position 3 (e.g., acetoxylation, amination) is a critical strategy for diversifying biological activity .

Table 2: Spectroscopic and Analytical Data

Compound ¹H NMR Key Signals HRMS (Observed [M+H]⁺) Purity Methods
Target Compound δ 5.56–5.54 (m, 1H, olefinic H), 3.65 (s, 3H, methyl ester) Not explicitly reported ¹H NMR, TLC, mp
Compound 7 δ 3.82 (t, J = 5.2 Hz, 2H, -CH₂OH) 474.3973 (calc. 474.3942) ¹H NMR
Compound 11c δ 3.63 (t, J = 6.4 Hz, 2H, -CH₂Cl) 492.3646 (calc. 492.3603) ¹H NMR, mp
Compound 8b-H δ 3.64 (s, 3H, methyl ester) Not explicitly reported ¹H NMR

Research Findings and Implications

  • Biological Activity: Amino-substituted derivatives () show promise in modulating enzyme targets (e.g., anticholinesterase activity hinted in ) due to their ability to form hydrogen bonds or ionic interactions .
  • Metabolic Stability : Methylated analogs (e.g., Compound 9) resist oxidative degradation compared to hydroxylated counterparts .

Q & A

Q. What are the established synthetic routes for preparing (R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-...yl)pentanoate?

The synthesis typically involves multi-step protocols starting from steroidal precursors. Key steps include:

  • Stereochemical control : Enzymatic or chemical methods ensure proper placement of substituents (e.g., the 3-acetoxy group and methyl groups at positions 10 and 13) .
  • Functionalization : Fluorination or oxidation reactions, such as General Procedure A (fluorination using benzoate catalysts), are employed to introduce specific groups .
  • Purification : Column chromatography (e.g., 50% EtOAc in petroleum ether) yields high-purity products, confirmed by TLC and NMR .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming stereochemistry. For example, coupling constants (JJ-values) and chemical shifts for protons on the cyclopenta[a]phenanthrene core are compared to literature data .
  • X-ray crystallography : Used in structurally related compounds to resolve ambiguities in chiral centers .

Q. What analytical methods are recommended for purity assessment?

  • 1H NMR : Integrates peak areas to quantify impurities (e.g., residual solvents) .
  • Melting point (mp) analysis : Matches observed values with literature reports (e.g., mp ranges for crystalline derivatives) .
  • TLC : Monitors reaction progress and confirms homogeneity using silica gel plates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

  • Variable temperature (VT) NMR : Reduces signal overlap caused by conformational flexibility in the tetradecahydro core .
  • Isotopic labeling : Deuterated analogs (e.g., pentadeuterio derivatives) simplify spectral interpretation by isolating specific proton environments .
  • Comparative analysis : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with validated spectra .

Q. What strategies optimize functional group modifications (e.g., acetoxy vs. methoxy) while preserving bioactivity?

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., hydroxyl groups) during synthesis to avoid unintended side reactions .
  • Structure-activity relationship (SAR) studies : Test analogs (e.g., 3-methoxy vs. 3-acetoxy derivatives) in biochemical assays to evaluate effects on receptor binding or enzyme inhibition .

Q. How does the compound interact with bile acid receptors, and what experimental models are suitable for mechanistic studies?

  • In vitro assays : Use FXR (farnesoid X receptor) or TGR5 (G-protein-coupled bile acid receptor) reporter cell lines to measure activation .
  • Molecular docking : Predict binding modes using crystallographic data from homologous receptors (e.g., PDB entries for obeticholic acid analogs) .
  • Metabolic stability tests : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis without compromising stereochemical purity?

  • Reaction monitoring : Use inline FTIR or HPLC-MS to detect intermediates and adjust conditions in real time .
  • Automated reactors : Maintain precise temperature and inert atmosphere control during critical steps (e.g., fluorination or esterification) .

Q. How can researchers address low yields in column chromatography purification?

  • Gradient optimization : Adjust solvent polarity (e.g., stepwise increases in EtOAc percentage) to improve separation of closely eluting steroidal analogs .
  • Alternative stationary phases : Employ reverse-phase C18 columns for polar derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 2
Reactant of Route 2
(R)-methyl 4-((3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

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